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Compound of Interest

Compound Name: Cetohexazine

Cat. No.: B1295607

For Researchers, Scientists, and Drug Development Professionals

Chemical Formula: C6H8N20O CAS Number: 7007-92-3

Introduction

Cetohexazine, systematically named 4,6-Dimethylpyridazin-3(2H)-one, is a small molecule
identified as a sedative, hypnotic, and anxiolytic agent.[1][2][3] It belongs to the pyridazinone
class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological
activities. While Cetohexazine is documented in several chemical and drug dictionaries,
detailed public-domain research, including extensive clinical trials and in-depth mechanistic
studies, is limited. This guide provides a comprehensive overview of the available technical
information on Cetohexazine, supplemented with data from related pyridazinone derivatives to
offer a broader context for its potential pharmacological profile.

Molecular Structure and Physicochemical
Properties

The molecular structure of Cetohexazine consists of a pyridazinone core substituted with two
methyl groups. The chemical identifiers and key physicochemical properties are summarized
below.
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Identifier Value

IUPAC Name 4,6-dimethylpyridazin-3(2H)-one

Synonyms Cetohexazine, Ketohexazine

Molecular Formula C6H8N20

Molecular Weight 124.14 g/mol

CAS Number 7007-92-3

Property Value

Calculated logP Data not available

Molar Refractivity Data not available

Topological Polar Surface Area Data not available
Synthesis

While a specific, detailed experimental protocol for the industrial synthesis of Cetohexazine is
not readily available in the public domain, a general and versatile two-step method for the
synthesis of 4,6-disubstituted pyridazin-3(2H)-ones has been described.[4] This can be
adapted for the synthesis of Cetohexazine. The general approach involves the reaction of 2-
diethoxyphosphoryl-4-oxoalkanoates with hydrazines to form intermediate 4-
diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones. These intermediates are then used in a
Horner-Wadsworth-Emmons olefination of aldehydes to yield the final disubstituted pyridazin-
3(2H)-ones.[4]

A more direct, though less detailed, synthetic route for a related compound, 4-methyl-3(2H)-
pyridazinone, involves the bromination of 4-methyl-4,5-dihydropyridazin-3(2H)-one in glacial
acetic acid.[5] The reaction mixture is heated, and after workup, the product is obtained.[5]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 4,6-disubstituted
pyridazin-3(2H)-one like Cetohexazine, based on the described literature.
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Starting Materials:
- 2-diethoxyphosphoryl-4-oxoalkanoates
- Hydrazine

Intermediate Formation:
4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-one

Horner-Wadsworth-Emmons Olefination
with Aldehyde

Final Product:
4,6-disubstituted pyridazin-3(2H)-one
(e.g., Cetohexazine)

Purification
(e.g., Crystallization, Chromatography)

Click to download full resolution via product page
Generalized synthesis of 4,6-disubstituted pyridazin-3(2H)-ones.

Pharmacology and Mechanism of Action

Cetohexazine is primarily classified as a sedative and hypnotic.[2][6] While the precise
molecular targets and mechanism of action for Cetohexazine's sedative effects are not
detailed in the available literature, compounds of the pyridazinone class have been
investigated for a variety of central nervous system activities.

The broader class of pyridazinone derivatives has been explored for a range of
pharmacological activities, including as PDE4 inhibitors.[7] However, it is important to note that
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these activities are for other, more complex pyridazinone derivatives and may not be directly
applicable to Cetohexazine.

Given its classification, a hypothetical mechanism for its sedative action could involve
modulation of inhibitory neurotransmitter systems in the central nervous system.

Hypothesized Sedative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for a sedative agent that
enhances inhibitory neurotransmission, a common mechanism for such compounds.
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Hypothetical sedative mechanism via receptor modulation.
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Experimental Protocols

Detailed, publicly available experimental protocols for the pharmacological evaluation of
Cetohexazine are scarce. However, based on the study of related pyridazinone derivatives,
the following general methodologies would be applicable.

Enantiomeric Separation of a Pyridazinone Derivative (General Protocol)

A patent for a related pyridazinone derivative describes a method for separating enantiomers,
which could be adapted for other chiral pyridazinones.

o Salt Formation: The racemic pyridazinone is dissolved in a suitable solvent (e.g., ethyl
acetate, isopropanol).[8]

o Chiral Acid Addition: A chiral acid, such as L- or D-tartaric acid, is added to the solution.[8]

o Crystallization: The mixture is heated and then cooled to induce crystallization of the
diastereomeric salt of one enantiomer.[8]

« |solation: The crystalline precipitate is filtered and dried. The optical purity is determined.[8]

o Liberation of Free Base: The separated salt is treated with a base to liberate the optically
pure enantiomer.

Quantitative Data

Specific quantitative pharmacological data for Cetohexazine, such as receptor binding
affinities (Ki values), IC50, or EC50 values, are not available in the reviewed public-domain
literature. The table below is provided as a template for such data, which would be critical for a
full technical evaluation of the compound.
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Assay Type Target Value (e.g., Ki, IC50)  Units
o e.g., Histamine H1 )
Receptor Binding Data not available e.g., nM
Receptor
o e.g., GABA-A _
Receptor Binding Data not available e.g.,nM
Receptor
Functional Assay e.g., Sedative Activity Data not available e.g., ED50 (mg/kg)
Conclusion

Cetohexazine (4,6-Dimethylpyridazin-3(2H)-one) is a known compound with sedative and
hypnotic properties. However, there is a notable lack of in-depth, publicly available scientific
data regarding its specific mechanism of action, quantitative pharmacological profile, and
detailed experimental protocols. The information presented in this guide is based on the limited
available data for Cetohexazine and supplemented with information on the broader class of
pyridazinone derivatives. Further research is required to fully elucidate the therapeutic potential
and pharmacological characteristics of Cetohexazine. Drug development professionals
interested in this compound would need to conduct foundational research to establish its
efficacy, safety, and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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